5-(4-Pentyloxyphenyl)thiophene-2-boronic acid

Overview

Description

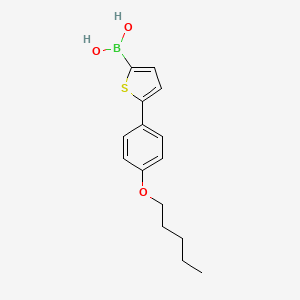

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid is a boronic acid derivative featuring a thiophene ring substituted at the 5-position with a 4-pentyloxyphenyl group. The pentyloxy chain introduces hydrophobicity, which may enhance membrane permeability or influence self-assembly in materials applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions for the Suzuki–Miyaura coupling include the use of a palladium catalyst such as palladium(II) acetate, a base such as potassium carbonate, and a solvent such as toluene or ethanol. The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings , to construct biaryl systems.

Key Reagents and Conditions

Mechanism : The boronic acid undergoes transmetalation with a palladium catalyst, forming a Pd–B intermediate that couples with aryl/vinyl halides to yield extended π-conjugated systems .

Example Product :

Oxidation and Reduction

The thiophene ring and boronic acid group exhibit redox activity under controlled conditions.

Oxidation

-

Products : Sulfoxide or sulfone derivatives (e.g., 5-(4-pentyloxyphenyl)thiophene-2-sulfonic acid) .

Reduction

Substitution Reactions

The boronic acid group participates in nucleophilic substitutions with electrophilic partners.

Chan-Lam Coupling

Functionalization of the Thiophene Ring

Electrophilic aromatic substitution occurs at the α-position of the thiophene ring due to electron donation from the pentyloxyphenyl group.

Bromination

-

Product : 5-(4-pentyloxyphenyl)-3-bromothiophene-2-boronic acid .

-

Selectivity : >90% α-bromination due to steric shielding by the boronic acid group .

Stability and Handling

This compound’s reactivity profile enables precise molecular engineering for pharmaceuticals, optoelectronics, and sensors. Continued research focuses on optimizing catalytic systems for greener synthesis .

Scientific Research Applications

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.

Industry: The compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(4-Pentyloxyphenyl)thiophene-2-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The thiophene ring can participate in π-π stacking interactions and electron transfer processes, which are important in the development of organic electronic materials .

Comparison with Similar Compounds

Comparison with Similar Thiophene Boronic Acid Derivatives

Structural and Functional Variations

Key analogs and their substituents:

Physical and Chemical Properties

- Stability : Pinacol esters (e.g., thiophene-2-boronic acid pinacol ester) offer enhanced stability over free boronic acids, critical for storage and handling .

Material Science

- Thiophene boronic acids are precursors for conjugated polymers used in organic electronics. For example, coupling with aryl halides yields polythiophenes with tunable optoelectronic properties . The pentyloxy group could induce liquid crystalline behavior or improve processability.

Medicinal Chemistry

- BZBTH2B derivatives inhibit β-lactamases by mimicking transition states, with C5 and C7 substituents modulating affinity and pharmacokinetics . The pentyloxyphenyl group’s bulk may fill hydrophobic enzyme pockets, though steric hindrance could reduce binding.

Diagnostic Tools

- Boronic acids enable detection of β-lactamase-producing bacteria via synergistic growth inhibition assays . The pentyloxy variant’s hydrophobicity may require formulation adjustments for such applications.

Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Coupling

Biological Activity

5-(4-Pentyloxyphenyl)thiophene-2-boronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds known for their applications in drug development, particularly in the context of cancer therapy and other diseases.

Chemical Structure and Properties

The molecular formula for this compound is . It features a thiophene ring substituted with a pentyloxyphenyl group and a boronic acid functional group, which contributes to its chemical reactivity and biological properties.

Biological Activity

Research has indicated that boronic acids, including this compound, exhibit various biological activities:

- Anticancer Properties : Boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, studies have shown that similar boronic acid compounds can achieve significant cell growth inhibition in various cancer cell lines, with IC50 values ranging from 0.48 to 2.1 μM .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cell division and survival. The presence of the boronic acid group allows for reversible binding to target proteins, which can modulate their activity.

Case Studies and Research Findings

- Inhibition of Tubulin Polymerization : A study synthesized boronic acid-containing compounds that demonstrated potent inhibition of tubulin polymerization, with significant implications for cancer therapy. The introduction of the boronic acid moiety was essential for enhancing the inhibitory activity against cancer cell lines .

- Apoptosis Induction : Research indicates that certain boronic acids can induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to trigger apoptotic pathways when tested on Jurkat cells at nanomolar concentrations .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for boronic acids, including low permeability through the blood-brain barrier and non-substrate behavior towards P-glycoprotein, indicating potential efficacy without significant neurotoxicity .

Data Table: Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-pentyloxyphenyl)thiophene-2-boronic acid, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a brominated or iodinated thiophene precursor reacts with a boronic ester under palladium catalysis. For example, thiophene derivatives with bromine at position 2 can be coupled with 4-pentyloxyphenylboronic acid. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Purity >95% is achievable via repeated washing with cold solvents .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Use anhydrous conditions to prevent boronic acid degradation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

- Methodology :

- ¹H NMR : Aromatic protons on the thiophene ring appear as doublets at δ 7.2–7.5 ppm. The pentyloxy chain shows a triplet for the terminal CH3 (~δ 0.9 ppm) and a multiplet for the OCH2 group (~δ 4.0 ppm).

- ¹³C NMR : The boronic acid carbon resonates at ~δ 28 ppm. Thiophene carbons appear at δ 125–140 ppm.

- FT-IR : B-O stretching at ~1350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .

- Validation : Compare data with structurally similar boronic acids in PubChem .

Q. How does the pentyloxy substituent influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodology : The pentyloxy chain enhances solubility in non-polar solvents (e.g., toluene, THF), facilitating homogeneous reaction conditions. However, steric bulk may reduce coupling efficiency. Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh3)4) and use Cs2CO3 as a base to improve yields .

Q. What are the stability considerations for this boronic acid under standard laboratory conditions?

- Methodology : Boronic acids are prone to hydrolysis. Store at 2–8°C in anhydrous DMSO or under nitrogen. Monitor degradation via HPLC; a new peak at ~3.5 minutes (retention time) indicates deboronation .

Q. How can researchers confirm the absence of common byproducts (e.g., deboronated species) during synthesis?

- Methodology : Use LC-MS with electrospray ionization (ESI+). The parent ion [M+H]+ for this compound has an m/z of 306.1. Byproducts like thiophene-2-carboxylic acid (m/z 128.0) indicate hydrolysis .

Advanced Research Questions

Q. What strategies mitigate air/moisture sensitivity in catalytic applications of this compound?

- Methodology : Employ Schlenk techniques for moisture-sensitive reactions. Pre-dry solvents over molecular sieves. Use additives like 4Å molecular sieves to sequester water. For long-term storage, convert the boronic acid to its more stable pinacol ester .

Q. How does the electronic nature of the pentyloxyphenyl group affect charge transport in organic electronic devices?

- Methodology : Perform DFT calculations (e.g., Gaussian09) to map HOMO/LUMO levels. The electron-donating pentyloxy group raises the HOMO (-5.2 eV), enhancing hole mobility. Validate via cyclic voltammetry (oxidation onset at +1.1 V vs. Ag/AgCl) .

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for Suzuki couplings involving this compound?

- Methodology : Systematically vary parameters (temperature, solvent, base). For example, DMF increases yield but may promote side reactions. Use multivariate analysis (e.g., JMP software) to identify optimal conditions. Compare with DFT-simulated transition states to explain steric effects .

Q. Can this boronic acid serve as a ligand for transition-metal catalysts, and what are the structural prerequisites?

- Methodology : Test coordination via UV-Vis titration with Pd(OAc)2. A bathochromic shift (~20 nm) indicates ligand-metal binding. Crystal structure analysis (SCXRD) of the Pd complex reveals bonding geometry. The thiophene sulfur may act as an additional donor site .

Q. How does the compound’s tautomeric equilibrium (boronic acid vs. boroxine) influence its reactivity in aqueous media?

Properties

IUPAC Name |

[5-(4-pentoxyphenyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3S/c1-2-3-4-11-19-13-7-5-12(6-8-13)14-9-10-15(20-14)16(17)18/h5-10,17-18H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJKEJEICRSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(C=C2)OCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101218403 | |

| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-97-7 | |

| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-[4-(pentyloxy)phenyl]-2-thienyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101218403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.